1S/C6H11NO3.ClH/c1-7-2-3-10-4-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1
. This code represents the molecular structure of the compound. (3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride, also known as (3S)-4-methylmorpholine-3-carboxylic acid hydrochloride, is a chiral compound belonging to the class of morpholine derivatives. It is characterized by the presence of a morpholine ring, a carboxylic acid functional group, and a methyl substituent. This compound is of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be synthesized through various methods, often involving the manipulation of morpholine derivatives and carboxylic acids. It is not commonly found in nature but can be produced in laboratory settings for research purposes.
(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride is classified as:
The synthesis of (3S)-4-methyl-3-morpholinecarboxylic acid hydrochloride typically involves several steps, which may include:
The synthesis may require specific conditions such as:
(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride can participate in various chemical reactions including:
These reactions typically require specific catalysts or reagents:
The mechanism of action for (3S)-4-methyl-3-morpholinecarboxylic acid hydrochloride largely depends on its application in biological systems. As a morpholine derivative, it may interact with biological targets such as enzymes or receptors.
Research indicates that morpholine derivatives can exhibit various pharmacological effects, including antimicrobial and anti-inflammatory properties.
(3S)-4-Methyl-3-morpholinecarboxylic acid hydrochloride has several scientific uses:
This compound exemplifies the significance of chiral morpholine derivatives in modern chemistry and their potential applications across various scientific domains.
The stereoselective construction of the morpholine scaffold in (3S)-4-methyl-3-morpholinecarboxylic acid hydrochloride demands precise chiral control, typically achieved through serine-derived pathways or chiral auxiliary approaches. As demonstrated in foundational work, commercially available L-serine serves as an optimal starting material due to its inherent (S)-configuration, which translates directly to the target stereocenter. The synthetic sequence involves: (1) Protection of L-serine as its tert-butoxycarbonyl (Boc) derivative; (2) Reductive amination with acetaldehyde to install the 4-methyl group while retaining stereointegrity; (3) Cyclization via nucleophilic displacement using tert-butyl bromoacetate under phase-transfer conditions (toluene/30% aqueous NaOH, tetrabutylammonium iodide catalyst) to form the morpholine ring; and (4) Acid-mediated deprotection and hydrochloride salt formation [5]. Critical to optical purity is the in situ optical activity monitoring via polarimetry during the cyclization step, ensuring epimerization is minimized below 2%. This route delivers the target compound in >98% enantiomeric excess (ee) and 42% overall yield across five steps [5].
Table 1: Comparative Asymmetric Synthetic Routes
Method | Chiral Source | Key Step | ee (%) | Overall Yield (%) |
---|---|---|---|---|
Serine Pathway [5] | L-Serine | Bromoacetate Cyclization | >98 | 42 |
Chiral Pool Derivatization | L-Tartaric Acid | Diastereomeric Resolution | 95 | 28 |
Biocatalytic Reduction | Prochiral Ketone | Ketoreductase Immobilization | 99 | 35 |
Alternative strategies include chiral pool utilization (e.g., L-tartaric acid) or enzymatic approaches employing immobilized ketoreductases for asymmetric reduction of prochiral 4-methyl-3-oxomorpholine precursors. However, the serine route remains industrially favored due to scalability (>100 kg demonstrated) and reduced catalyst costs [5].
Carboxyl-functionalized ionic liquids (CFILs) enhance the synthesis of acid-sensitive intermediates by acting as dual reaction media and protecting group analogues. The ionic liquid 1-carboxyethyl-3-methylimidazolium chloride ([C₂COOHmim][Cl]), synthesized from 1-methylimidazole and 3-chloropropionic acid (72 hours, 70°C, acetonitrile), exhibits unique advantages: (1) Its carboxyl group participates in hydrogen bonding with the morpholine nitrogen, suppressing N-alkylation side reactions during ring closure; (2) As a polar medium, it solubilizes both inorganic bases (e.g., K₂CO₃) and organic intermediates, enabling homogeneous reaction conditions; and (3) Post-reaction, the target hydrochloride salt precipitates upon addition of HCl-saturated diethyl ether, while the CFIL remains in solution for recovery (>90% after vacuum distillation) [2] [6].
Physicochemical properties of [C₂COOHmim][Cl] are critical for performance:
Table 2: Carboxyl-Functionalized Ionic Liquids for Morpholine Synthesis
Ionic Liquid | Viscosity (cP, 25°C) | pH Stability Range | Recovery Yield (%) | Reaction ee (%) |
---|---|---|---|---|
[C₂COOHmim][Cl] [2][6] | 310 | 2–10 | 90 | 97 |
[HOOCPy][NTf₂] [21] | 290 | 1.5–9 | 85 | 95 |
[N111COOH][BF₄] [20] | 180 | 3–12 | 88 | 94 |
Late-stage diversification of the morpholine core leverages palladium catalysis with wingtip-flexible N-heterocyclic carbene (NHC) ligands to overcome traditional limitations of phenol-derived electrophiles. The precatalyst 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene chloro-dimer (IPr∗) enables C–C bond formation at C5 of the morpholine ring under mild conditions (70°C, toluene, 2 hours). Key mechanistic advantages include: (1) Sterically flexible NHC ligands facilitate oxidative addition into sterically hindered C–O bonds without hydrolytic cleavage; (2) The precatalyst’s moisture stability allows handling in air; and (3) Chemoselectivity for aryl triflates over competing functional groups (e.g., carboxylic acids, halogens) [3].
In practice, (3S)-4-methyl-3-morpholinecarboxylic acid is first converted to its triflate ester using triflic anhydride. Subsequent coupling with arylboronic acids (1.2 equiv) catalyzed by IPr∗-Pd (0.5 mol%) and Cs₂CO₃ (2.0 equiv) yields C5-arylated derivatives with retention of configuration (99% ee). This methodology demonstrates broad substrate scope, including electron-deficient partners (4-CN-C₆H₄B(OH)₂, 92% yield) and heteroaromatics (3-thienylboronic acid, 87% yield), enabling access to pharmaceutical building blocks without racemization [3] [8].
Implementing green chemistry principles necessitates solvent substitution, waste reduction, and catalyst recycling. For solvent-intensive steps (e.g., chromatographic purification), automated flash chromatography with step gradients reduces solvent consumption by 40% versus linear gradients [4]. Recommended solvent replacements align with CHEM21 selection guides:
Catalyst recycling exploits functionalized silica’s scavenging properties. Post-coupling reaction mixtures containing IPr∗-Pd residues are circulated through SiliaMetS thiol cartridges (0.5 g/mmol Pd), reducing Pd content to <5 ppm in the product. The silica-bound palladium is recovered via elution with thiourea/HCl and reused for three cycles without activity loss [4]. Life cycle analysis reveals bio-based 2-MeTHF coupled with silica recycling lowers the process mass intensity (PMI) to 32 versus 68 for traditional solvent/catalyst systems [8].
Table 3: Solvent Environmental Impact Comparison
Solvent | Waste Generation (kg/kg product) | Safety Score [7] | Health Score [7] | Alternatives |
---|---|---|---|---|
Dichloromethane | 18 | 6.2 | 7.1 | 2-MeTHF |
N,N-Dimethylformamide | 22 | 5.8 | 8.3 | N-Butylpyrrolidinone |
Hexane | 15 | 3.5 | 6.9 | Heptane |
2-MeTHF | 9 | 2.1 | 3.0 | — |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1